molecular formula C10H15NO4 B14401134 Oxalic acid;1-prop-2-ynylpiperidine CAS No. 88598-21-4

Oxalic acid;1-prop-2-ynylpiperidine

Cat. No.: B14401134
CAS No.: 88598-21-4
M. Wt: 213.23 g/mol
InChI Key: VJSMXZYRRBDQRB-UHFFFAOYSA-N
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Description

Oxalic acid;1-prop-2-ynylpiperidine is a compound that combines oxalic acid, a simple dicarboxylic acid, with 1-prop-2-ynylpiperidine, a derivative of piperidine. Oxalic acid is known for its presence in various plants and its applications in cleaning and bleaching. Piperidine derivatives are widely used in pharmaceuticals due to their diverse biological activities .

Preparation Methods

The preparation of oxalic acid;1-prop-2-ynylpiperidine involves the synthesis of 1-prop-2-ynylpiperidine followed by its reaction with oxalic acid. The synthetic route typically includes the alkylation of piperidine with propargyl bromide under basic conditions to form 1-prop-2-ynylpiperidine. This intermediate is then reacted with oxalic acid to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Oxalic acid;1-prop-2-ynylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Oxalic acid;1-prop-2-ynylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-prop-2-ynylpiperidine involves its interaction with molecular targets in biological systems. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The compound may also chelate metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Oxalic acid;1-prop-2-ynylpiperidine can be compared with other similar compounds, such as:

Properties

CAS No.

88598-21-4

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

oxalic acid;1-prop-2-ynylpiperidine

InChI

InChI=1S/C8H13N.C2H2O4/c1-2-6-9-7-4-3-5-8-9;3-1(4)2(5)6/h1H,3-8H2;(H,3,4)(H,5,6)

InChI Key

VJSMXZYRRBDQRB-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCCCC1.C(=O)(C(=O)O)O

Origin of Product

United States

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